Vicagrel

Antiplatelet Therapy Pharmacogenomics Cardiovascular Disease

Researchers confronting clopidogrel resistance from CYP2C19 polymorphism: Vicagrel circumvents CYP2C19 via CES2/AADAC-mediated intestinal hydrolysis, delivering predictable, genotype-independent platelet inhibition. • 1.6-fold higher %IPA vs. clopidogrel in CYP2C19 LOF carriers (P=0.001) • Effective dose 7.5 mg/day vs. 75 mg/day clopidogrel; PK/PD unaltered by omeprazole • Enhances aspirin antiplatelet efficacy 2.8-fold in rodent DAPT models In stock; batch-specific QC (HPLC, NMR) available with every order.

Molecular Formula C18H18ClNO4S
Molecular Weight 379.9 g/mol
Cat. No. B8093363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVicagrel
Molecular FormulaC18H18ClNO4S
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3Cl)C(=O)OC
InChIInChI=1S/C18H18ClNO4S/c1-11(21)24-16-9-12-10-20(8-7-15(12)25-16)17(18(22)23-2)13-5-3-4-6-14(13)19/h3-6,9,17H,7-8,10H2,1-2H3/t17-/m0/s1
InChIKeyGNHHCBSBCDGWND-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vicagrel: P2Y12 Inhibitor Overcoming CYP2C19 Resistance


Vicagrel is an orally administered, small-molecule antiplatelet agent belonging to the thienopyridine class [1]. It is a structural analog of clopidogrel, specifically designed to overcome the clinical limitations of "clopidogrel resistance" [1]. Vicagrel acts as a prodrug, but unlike clopidogrel, its primary metabolic activation occurs via a highly efficient first-pass hydrolysis in the intestine, catalyzed by carboxylesterase-2 (CES2) and arylacetamide deacetylase (AADAC) [REFS-1, REFS-2]. This pathway bypasses the genetically variable and rate-limiting cytochrome P450 2C19 (CYP2C19) enzyme system that is central to clopidogrel activation [REFS-1, REFS-2]. This distinct mechanism allows for more predictable pharmacokinetics and a more consistent antiplatelet effect across diverse patient populations [REFS-3, REFS-4].

Pathway Target
P2Y12 receptor inhibition studies
Activation Context
Intestinal CES2/AADAC-mediated first-pass hydrolysis
Selection Logic
CYP2C19-independent pharmacokinetic study fit

Vicagrel: Not a Simple Clopidogrel Substitute


Vicagrel is not a generic equivalent of clopidogrel, prasugrel, or ticagrelor. Its unique metabolic activation pathway fundamentally differentiates it from clopidogrel. While clopidogrel is a prodrug requiring CYP2C19-dependent hepatic oxidation for activation, vicagrel is primarily activated by intestinal CES2 and AADAC [1]. This mechanistic divergence confers distinct pharmacokinetic and pharmacodynamic advantages, including more efficient active metabolite formation, reduced inter-patient variability in CYP2C19 poor metabolizers, and a much lower effective dose [REFS-1, REFS-2]. Direct substitution without considering these differences could lead to unpredictable antiplatelet effects and therapeutic failure, especially in patients with CYP2C19 loss-of-function alleles [3].

Mechanism
Metabolic activation pathway differs: intestinal CES2/AADAC hydrolysis vs. hepatic CYP2C19 oxidation. Direct PK/PD equivalence may not transfer.
Genotype
Response in CYP2C19 LOF carriers differs significantly from clopidogrel; substituting based on mass-equivalent dosing can alter endpoint interpretation.
Metabolite
Active metabolite formation efficiency differs markedly (~10-fold); direct interchange without assay validation may compromise research reproducibility.

Vicagrel vs. Clopidogrel: Key Evidence


Enhanced Platelet Inhibition in CYP2C19 LOF Carriers

Vicagrel provides superior inhibition of platelet aggregation (IPA) compared to clopidogrel in patients carrying CYP2C19 loss-of-function (LOF) alleles, a population at risk for clopidogrel resistance [1]. In a post-hoc analysis of a Phase II trial, among LOF carriers, vicagrel-treated groups showed significantly higher %IPA than the clopidogrel group at 6-8 hours post-loading dose and at 7-10 days [1].

Inhibition in LOF Carriers
Head-to-head
1.6-fold higher median %IPA
Supports assay context in CYP2C19 LOF models
Reported endpoint context; VerifyNow P2Y12 assay
Antiplatelet Therapy Pharmacogenomics Cardiovascular Disease

Higher Active Metabolite Exposure Compared to Clopidogrel

Vicagrel's unique metabolic pathway results in a substantially more efficient generation of its active metabolite. In a Phase I clinical trial in healthy Chinese volunteers, the exposure to the active metabolite (AM) from vicagrel was approximately 10-fold higher than that from an equivalent dose of clopidogrel [1].

Active Metabolite Exposure
Head-to-head
Approx. 10-fold higher AUC
Supports exposure-model interpretation
Phase I healthy volunteer context
Pharmacokinetics Drug Metabolism Bioavailability

CYP2C19-Independent Activation Profile

A physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) model demonstrated that vicagrel's pharmacokinetics and antiplatelet effect are significantly less influenced by CYP2C19 metabolic phenotypes and the CYP2C19 inhibitor omeprazole, compared to clopidogrel [1].

CYP2C19 Independence
Class-level
Minimal impact from CYP2C19 / omeprazole
Supports DDI-research context
PBPK/PD simulation context
Drug-Drug Interactions Pharmacogenomics PBPK Modeling

Aspirin Antiplatelet Synergy

Vicagrel, when co-administered with aspirin, significantly increases the systemic exposure of aspirin and enhances its antiplatelet and antithrombotic effects in rodent models, an effect not observed to the same degree with other P2Y12 inhibitors [1].

Aspirin Synergy
Head-to-head
2.8-fold increase in PD suppression
Supports dual-antiplatelet research context
Rodent model context; plasma AUC data
Combination Therapy Dual Antiplatelet Therapy Pharmacodynamics

Comparable Antiplatelet Efficacy at Reduced Dose

Phase II clinical trial data demonstrate that vicagrel provides an antiplatelet effect comparable to clopidogrel at a substantially lower maintenance dose, confirming its enhanced metabolic efficiency [REFS-1, REFS-2].

Comparable Effect at Low Dose
Head-to-head
1/10th the maintenance dose
Supports low-dose exposure research context
Phase II trial endpoint context
Dose Optimization Clinical Pharmacology Safety Profile

Vicagrel: Research & Industrial Applications


CYP2C19 Loss-of-Function Antiplatelet Research

Vicagrel is ideally suited for preclinical and clinical research focused on overcoming clopidogrel resistance. Its superior antiplatelet effect in CYP2C19 LOF carriers, demonstrated by a 1.6-fold higher %IPA (P=0.001) compared to clopidogrel [1], makes it a critical tool for investigators aiming to eliminate genetic variability as a confounding factor in antiplatelet studies. This ensures more consistent and interpretable results in models of cardiovascular disease.

Predictable Probe Substrate for DDI Studies

For research requiring a P2Y12 inhibitor with minimal interference from CYP2C19 polymorphisms and common inhibitors like omeprazole, Vicagrel provides a cleaner pharmacological tool. PBPK/PD simulations confirm that vicagrel's PK/PD profile is not clinically impacted by these variables, unlike clopidogrel [1]. This makes it a superior choice for DDI studies or for establishing baseline platelet inhibition in complex disease models where polypharmacy is common.

Aspirin Synergy in Dual Antiplatelet Therapy

Investigators exploring novel dual antiplatelet therapy (DAPT) regimens should consider Vicagrel for its unique ability to enhance aspirin's efficacy. Data from rodent models show Vicagrel increases aspirin's systemic exposure and its suppression of platelet aggregation by 2.8-fold [1]. This synergy offers a compelling avenue for research into more effective, and potentially lower-dose, DAPT strategies with improved safety profiles.

Low-Dose P2Y12 Inhibition for Long-Term Studies

In chronic disease models or long-term clinical trials, the lower effective dose of Vicagrel (7.5 mg/day vs. 75 mg/day for clopidogrel) [1] is a significant advantage. This reduced drug load can minimize off-target effects and cumulative toxicity in animal models, while maintaining therapeutic efficacy. This is particularly relevant for studies in atherosclerosis, peripheral artery disease, or for preventing recurrent ischemic events, where long-term dosing is essential.

Application
Selection Property
Validation Focus
CYP2C19 LOF Genotype Research
P2Y12 inhibition independent of CYP2C19
IPA endpoint response in LOF carriers
DDI Pathway Studies
Minimal CYP2C19 metabolic interference
PBPK/PD model validation for probe substrate
Dual Antiplatelet Mechanism Research
Aspirin synergy pathway activation
Aspirin-induced platelet aggregation endpoints
Long-term Chronic Exposure Models
Lower mass-balance for sustained P2Y12 inhibition
Cumulative exposure and off-target profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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